molecular formula C13H19ClN2O2S B6270146 rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride, cis CAS No. 2307784-16-1

rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride, cis

Cat. No.: B6270146
CAS No.: 2307784-16-1
M. Wt: 302.8
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Description

The compound rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride, cis is a bicyclic pyrrolo-pyrrole derivative featuring a 3-methylbenzenesulfonyl substituent at the 5-position and a hydrochloride counterion. Its stereochemistry is defined by the relative (3aR,6aR) configuration, indicating a cis arrangement of the fused bicyclic system. This scaffold is notable for its applications in medicinal chemistry, particularly as a building block for kinase inhibitors and other bioactive molecules .

The octahydropyrrolo[3,4-b]pyrrole core provides a rigid, nitrogen-rich framework that can modulate pharmacokinetic properties such as solubility and metabolic stability.

Properties

CAS No.

2307784-16-1

Molecular Formula

C13H19ClN2O2S

Molecular Weight

302.8

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride, cis often begins with the preparation of key intermediates like pyrrole derivatives. A typical route involves multi-step synthesis:

  • Cyclization Reaction: : Starting with a suitable diketone, cyclization yields the octahydropyrrolopyrrole framework.

  • Sulfonylation: : Introduction of the 3-methylbenzenesulfonyl group through sulfonylation reactions, utilizing reagents like sulfonyl chlorides in the presence of bases.

  • Chiral Resolution: : Separation of the racemic mixture into its stereoisomers, often by chromatography or crystallization techniques.

  • Hydrochloride Formation: : The final compound is obtained by reacting the free base with hydrochloric acid.

Industrial Production Methods

On an industrial scale, efficient and cost-effective methods are employed, focusing on optimizing yields and minimizing byproducts. Methods often include high-yield cyclization, automated chiral resolution, and continuous flow chemistry for sulfonylation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, with common reagents including potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to sulfinyl derivatives.

  • Substitution: : Nucleophilic substitution reactions can introduce various functional groups on the pyrrole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, hydrogen gas with palladium catalysts.

  • Nucleophiles: : Amines, thiols, alcohols.

Major Products

Major products from these reactions include sulfoxides, sulfones, sulfinyl derivatives, and various substituted pyrroles.

Scientific Research Applications

The compound rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride, cis finds applications across multiple fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, especially in asymmetric synthesis and catalysis.

  • Biology: : Investigated for its interactions with biological macromolecules, useful in studying enzyme mechanisms and protein folding.

  • Medicine: : Explored as a potential lead compound in drug discovery, particularly for its activity against certain cancer cell lines and bacterial strains.

  • Industry: : Utilized in the development of novel materials and as an intermediate in manufacturing processes.

Mechanism of Action

The compound's mechanism of action is rooted in its ability to interact with specific molecular targets:

  • Molecular Targets: : Enzymes, receptor sites on cells, and nucleic acids.

  • Pathways Involved: : The sulfonyl group allows interactions with proteins, leading to inhibition or activation of enzymatic pathways. Its structural conformation plays a key role in binding affinity and specificity.

  • Biochemical Effects: : Inhibits or modifies the function of enzymes, affects cell signaling pathways, and impacts gene expression.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents, counterions, and stereochemistry, influencing physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Counterion Molecular Formula Molecular Weight Key Features
Target Compound 3-methylbenzenesulfonyl HCl C₁₈H₂₃ClN₂O₂S 378.90 (calc.) Cis configuration; sulfonyl group enhances rigidity and electronic effects
rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole 4-fluorobenzoyl None C₁₃H₁₅FN₂O 234.28 Electron-withdrawing fluorobenzoyl group; lower molecular weight
tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate tert-butyloxycarbonyl (Boc) None C₁₁H₂₀N₂O₂ 212.29 Boc-protected amine; used as an intermediate in synthesis
rac-(3aR,6S,6aR)-5-benzyl-6-methyl-octahydropyrrolo[3,4-b]pyrrole dihydrochloride Benzyl, methyl 2HCl C₁₄H₂₂Cl₂N₂ 289.25 Dual substituents (benzyl/methyl); dihydrochloride improves solubility
(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride Methyl 2HCl C₇H₁₅Cl₂N₂ 219.76 Simplest alkyl substituent; high solubility due to dihydrochloride

Stereochemical Considerations

The cis-(3aR,6aR) configuration in the target compound is critical for maintaining the bicyclic system's planarity, which may influence binding to chiral biological targets. Analogous compounds with rel-(3aR,6aR) configurations (e.g., rel-(3aR,6aR)-tert-butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylate ) exhibit similar rigidity but differ in ring puckering dynamics due to fused heterocyclic systems .

Functional Group Impact

  • Sulfonyl vs. Carbonyl : The 3-methylbenzenesulfonyl group in the target compound offers stronger electron-withdrawing effects and higher metabolic stability compared to the 4-fluorobenzoyl group .
  • Benzyl vs.
  • Counterions : Hydrochloride salts improve aqueous solubility, critical for bioavailability, whereas neutral analogs (e.g., Boc-protected) are typically used in intermediate steps .

Biological Activity

Chemical Structure and Properties
rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride is a synthetic compound characterized by a complex bicyclic structure. Its molecular formula is C13H19ClN2O2S, with a molecular weight of 302.8 g/mol. The compound features a sulfonyl group that enhances its chemical properties and biological activities, particularly in neurological contexts.

Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in relation to neurological pathways. It has shown promise in treating neurodegenerative conditions such as Huntington's disease by modulating neurotransmitter systems and demonstrating neuroprotective properties. The unique structural features allow it to interact selectively with specific receptors in the brain.

The biological activity of rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride is primarily attributed to its interactions with various neurotransmitter receptors and transporters. Key findings include:

  • Dopaminergic Pathway Modulation : The compound may influence dopamine signaling, which is crucial for motor control and reward pathways.
  • Glutamatergic Signaling : It has been shown to affect glutamate receptors, which are vital for synaptic plasticity and memory functions.
  • Neuroprotection : Studies suggest that it can protect neurons from excitotoxicity associated with neurodegenerative diseases.

Comparative Analysis

To better understand the potential applications of rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
5-Methyl-octahydropyrrolo[3,4-b]pyrroleLacks sulfonyl groupPotential neuroprotective effects
1-Amino-2-piperidinone derivativesSimilar bicyclic structureAntidepressant activity
Sulfamide derivativesContains sulfonamide moietyAnticancer properties

This table highlights how the unique combination of structural elements in rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride confers distinct biological properties that are not fully realized in other compounds.

Case Studies and Research Findings

  • Neuroprotective Effects : In vitro studies have demonstrated that this compound can significantly reduce neuronal death induced by excitotoxic agents. For instance, treatment with rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride resulted in a marked decrease in apoptotic markers in neuronal cell cultures exposed to high levels of glutamate.
  • Behavioral Studies : Animal models of Huntington's disease treated with this compound exhibited improved motor function and reduced behavioral deficits compared to controls. This suggests its potential as a therapeutic agent in managing symptoms associated with neurodegenerative disorders.
  • Receptor Binding Assays : Binding studies have confirmed that the compound interacts with both dopaminergic and glutamatergic receptors. These interactions are critical for understanding its mechanism of action and potential side effects.

Q & A

Advanced Research Question

  • X-ray crystallography : Resolves absolute configuration at 3aR and 6aR positions by analyzing anomalous scattering effects .
  • NOESY NMR : Correlates spatial proximity of protons in the fused pyrrolidine-pyrrole system to validate cis geometry .
  • Vibrational circular dichroism (VCD) : Differentiates enantiomers in racemic mixtures by comparing experimental and computed spectra .

How should experimental designs elucidate biological targets of this compound?

Advanced Research Question

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) to receptors like GPCRs or kinases .
  • Cellular thermal shift assays (CETSA) : Identifies target engagement in live cells by measuring protein stabilization upon ligand binding .
  • Knockdown/knockout models : Validates target specificity by comparing activity in wild-type vs. genetically modified cell lines .

How to resolve contradictions in reported enzyme inhibition data?

Advanced Research Question

  • Replicate assays : Use orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to confirm activity .
  • Control experiments : Test for off-target effects using structurally related but inactive analogs (see comparison table in ).
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like buffer pH or enzyme isoforms .

What strategies enable efficient synthesis of derivatives for structure-activity relationship (SAR) studies?

Basic Research Question

  • Functional group modification : Replace the 3-methylbenzenesulfonyl group with other sulfonamides (e.g., trifluoromethyl or nitro variants) via nucleophilic substitution .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield secondary amines during derivatization .
  • Parallel synthesis : Employ automated platforms to generate libraries of analogs for high-throughput screening .

How does the hydrochloride salt form influence solubility, and what formulation strategies mitigate issues?

Advanced Research Question

  • Salt screening : Test alternative counterions (e.g., mesylate or citrate) to improve aqueous solubility .
  • Co-solvent systems : Use PEG-400 or cyclodextrin complexes to enhance bioavailability in in vivo models .
  • pH adjustment : Buffer solutions (pH 4–5) stabilize the hydrochloride form during dissolution .

How can computational modeling predict interaction mechanisms with biological targets?

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Simulate binding poses to prioritize targets like serotonin receptors or PDE inhibitors .
  • Molecular dynamics (MD) : Analyze conformational stability of ligand-target complexes over 100-ns trajectories .
  • Free energy perturbation (FEP) : Calculate binding affinity changes for point mutations in the target protein .

What protocols ensure compound stability under varying storage conditions?

Basic Research Question

  • Storage : -20°C in amber vials under argon to prevent hydrolysis/oxidation .
  • Stability testing : Monitor degradation via HPLC-UV (220 nm) or LC-MS over 6 months at 4°C, 25°C, and 40°C .
  • Lyophilization : Freeze-dry aliquots in 10 mM HCl to extend shelf life .

What chromatographic methods resolve the racemic mixture into individual enantiomers?

Advanced Research Question

  • Chiral HPLC : Use Chiralpak IA-3 columns with hexane/isopropanol (85:15) for baseline separation .
  • Supercritical fluid chromatography (SFC) : CO₂/methanol mobile phases achieve faster enantiomer resolution .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from esters .

What in vitro models are suitable for preliminary toxicity profiling?

Basic Research Question

  • Hepatotoxicity : Primary human hepatocytes assess metabolic stability and CYP450 inhibition .
  • hERG assay : Patch-clamp electrophysiology evaluates cardiac ion channel blockade .
  • Ames test : Salmonella typhimurium strains TA98/TA100 screen for mutagenic potential .

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